REACTION_SMILES
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[C:11]([O:12][CH2:15][CH2:16][CH2:17][CH3:18])(=[O:13])[CH3:14].[CH2:24]([OH:25])[CH2:26][CH2:27][CH3:28].[O:1]=[c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[OH:10])[n:6][nH:7]1.[S:19](=[O:20])(=[O:21])([OH:22])[OH:23]>>[O:1]=[c:2]1[cH:3][cH:4][c:5]([C:8](=[O:9])[O:10][CH2:15][CH2:16][CH2:17][CH3:18])[n:6][nH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(=O)[nH]n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCCCOC(=O)c1ccc(=O)[nH]n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |